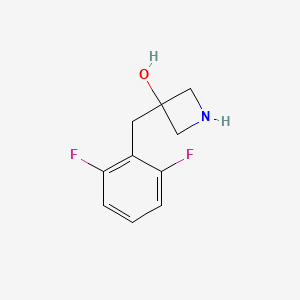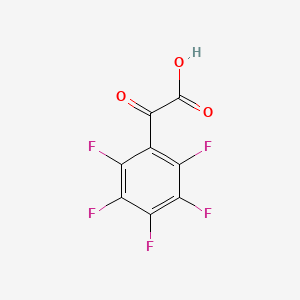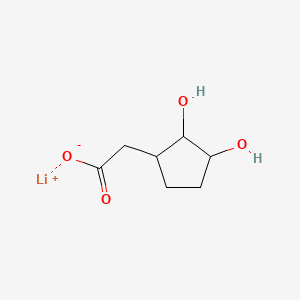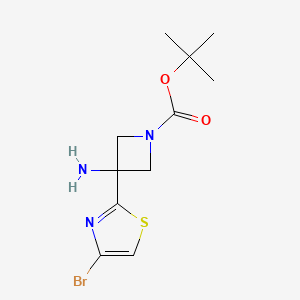![molecular formula C8H18Cl2N2 B13537031 (1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 1195065-06-5](/img/structure/B13537031.png)
(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is a chiral bicyclic compound known for its unique structural properties. It is often used as a starting material for the synthesis of chiral diazabicyclic ligands and as a precursor in the preparation of various derivatives that serve as catalysts in asymmetric catalysis reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride typically involves the epimerization and lactamization of functionalized (2S,4R)-4-aminoproline methyl esters. This process is promoted by a strong base and involves the formation of bridged lactam intermediates . The reaction conditions are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for epimerization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can serve as intermediates or final products in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with various biomolecules.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.
Mecanismo De Acción
The mechanism by which (1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. As a chiral ligand, it can coordinate with metal ions to form complexes that catalyze specific reactions. The compound’s structure allows it to participate in stereoselective processes, enhancing the efficiency and selectivity of the reactions it catalyzes .
Comparación Con Compuestos Similares
Similar Compounds
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide: A similar compound with a different counterion, used in similar applications.
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane: Another derivative used as a chiral ligand.
(1R,5S)-3-Azabicyclo[3.3.1]nonane hydrochloride: A related compound with a different bicyclic structure.
Uniqueness
The uniqueness of (1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride lies in its specific stereochemistry and the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in asymmetric catalysis and other applications where chiral properties are essential.
Propiedades
Número CAS |
1195065-06-5 |
|---|---|
Fórmula molecular |
C8H18Cl2N2 |
Peso molecular |
213.15 g/mol |
Nombre IUPAC |
(1S,4S)-2-propan-2-yl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-6(2)10-5-7-3-8(10)4-9-7;;/h6-9H,3-5H2,1-2H3;2*1H/t7-,8-;;/m0../s1 |
Clave InChI |
CRJMUPUESUOYEQ-FOMWZSOGSA-N |
SMILES isomérico |
CC(C)N1C[C@@H]2C[C@H]1CN2.Cl.Cl |
SMILES canónico |
CC(C)N1CC2CC1CN2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



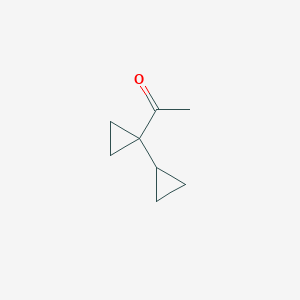
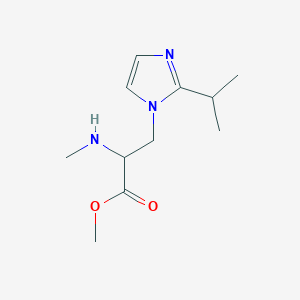

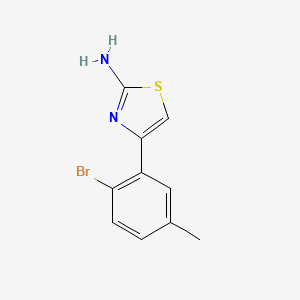
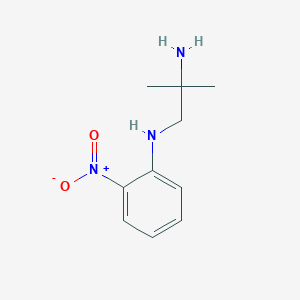

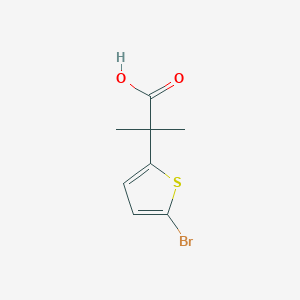
![1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine](/img/structure/B13537002.png)
